2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid

Description

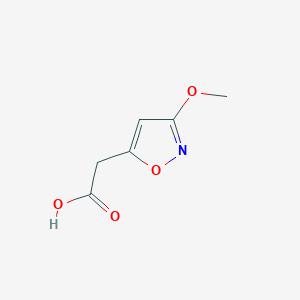

Structure

3D Structure

Propriétés

IUPAC Name |

2-(3-methoxy-1,2-oxazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-10-5-2-4(11-7-5)3-6(8)9/h2H,3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQGSBBFINDXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16877-55-7 | |

| Record name | 2-(3-methoxy-1,2-oxazol-5-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3 Methoxy 1,2 Oxazol 5 Yl Acetic Acid and Analogues

Retrosynthetic Strategies for the 1,2-Oxazole Core and its Functionalization

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, readily available starting materials. For 2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid, the primary disconnections focus on the formation of the heterocyclic ring and the installation of its substituents.

A key disconnection is across the C-5-acetic acid bond, suggesting a precursor such as a 5-acetyl-3-methoxy-1,2-oxazole or a 5-halomethyl derivative which can be elaborated to the final acetic acid side chain. Another primary disconnection breaks the 1,2-oxazole ring itself. The most common strategy for forming the 1,2-oxazole ring involves the reaction of a three-carbon component with a source of hydroxylamine (B1172632). nih.gov This leads to precursors such as 1,3-dicarbonyl compounds or their synthetic equivalents.

Considering these points, a plausible retrosynthetic pathway is shown below:

Target Molecule: this compound

Precursor 1 (Functional Group Interconversion): A 5-substituted intermediate like an ester, nitrile, or acetyl group that can be converted to the acetic acid. For example, ethyl 2-(3-methoxy-1,2-oxazol-5-yl)acetate.

Precursor 2 (C-C Bond Formation): Disconnecting the side chain at C-5 suggests a C-H functionalization or a coupling reaction on a 3-methoxy-1,2-oxazole core.

Precursor 3 (Heterocycle Formation): Breaking the N-O and C3-C4 bonds of the oxazole (B20620) ring points to a cyclization reaction. A common precursor for this approach is a β-ketoester or a 1,3-diketone and hydroxylamine. nih.gov For the target molecule, a suitable precursor would be a 4-alkoxy-1,1,1-trihalo-3-buten-2-one or a similar 1,3-dicarbonyl equivalent which already contains the methoxy (B1213986) group precursor.

This analysis highlights that the synthesis can proceed by either constructing a substituted 1,3-dicarbonyl precursor that cyclizes to form the fully functionalized oxazole, or by forming a simpler 1,2-oxazole core followed by regioselective functionalization at the C-3 and C-5 positions.

Established Synthetic Routes to 1,2-Oxazole Rings

The 1,2-oxazole ring is a fundamental heterocyclic motif found in numerous biologically active compounds, including natural products like muscimol (B1676869) and ibotenic acid. nih.gov Consequently, a variety of synthetic methods for its construction have been developed. nih.gov

The most prevalent method for synthesizing the 1,2-oxazole ring is the condensation-cyclization reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and hydroxylamine. nih.govwisdomlib.org This approach offers a high degree of flexibility in introducing substituents onto the resulting heterocyclic ring.

The general mechanism involves the initial formation of an oxime intermediate through the reaction of hydroxylamine with one of the carbonyl groups of the 1,3-dicarbonyl substrate. This is followed by an intramolecular cyclization where the oxime's hydroxyl group attacks the second carbonyl, leading to a heterocyclic intermediate that subsequently dehydrates to form the aromatic 1,2-oxazole ring.

Variations of this method utilize different three-carbon synthons:

1,3-Diketones: React with hydroxylamine to yield 3,5-disubstituted 1,2-oxazoles.

α,β-Unsaturated Ketones: These can also react with hydroxylamine, undergoing a Michael addition followed by cyclization and dehydration. mdpi.com

β-Enamino Ketones: These substrates react with hydroxylamine hydrochloride, often under mild conditions, to produce 1,2-oxazoles. This method has been employed for the regioselective synthesis of various derivatives. nih.govmdpi.com

The reaction conditions can be influenced by factors such as pH and the use of catalysts. For instance, montmorillonite (B579905) K-10 clay has been used as a catalyst, sometimes in conjunction with ultrasound irradiation, to promote the cyclization of β-enamino ketones with hydroxylamine. mdpi.com

Table 1: Examples of Hydroxylamine-based 1,2-Oxazole Synthesis

| Starting Material (Three-Carbon Component) | Product | Conditions |

|---|---|---|

| β-Enamino ketoester | Regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates | Hydroxylamine hydrochloride nih.gov |

| Chalcone-substituted quinoxaline | Isoxazole (B147169) derivative | Hydroxylamine hydrochloride, sodium acetate (B1210297), ultrasound, 50°C mdpi.com |

While cyclization reactions are the most common route, the transformation of other pre-existing heterocyclic rings into 1,2-oxazoles represents an alternative strategy. These methods often involve ring-opening and subsequent recyclization reactions. Although less frequently employed for simple 1,2-oxazoles, these transformations can be valuable for synthesizing complex or uniquely substituted derivatives. Examples in the broader oxazole family include the conversion of oxazolines, N-acyltriazoles, and isoxazoles into different oxazole structures. researchgate.nettandfonline.com Such ring transformations often require specific functionalities on the starting heterocycle and can be promoted by thermal, photochemical, or chemical means.

Approaches for Introducing the Acetic Acid Side Chain at C-5

The introduction of the acetic acid moiety at the C-5 position of the 1,2-oxazole ring is a critical step in the synthesis of the target compound. This can be achieved through various functionalization strategies applied to a pre-formed heterocycle or by incorporating the side chain into one of the precursors before ring formation.

General methods for introducing carboxylic acid groups onto heterocyclic rings are well-established in organic synthesis. These strategies often rely on the generation of a nucleophilic center on the heterocycle, which can then react with an electrophilic carbon source like carbon dioxide.

Key strategies include:

Metalation-Carboxylation: This involves the deprotonation of a C-H bond using a strong base (e.g., organolithium reagents) to form an organometallic intermediate. This intermediate is then quenched with solid carbon dioxide (dry ice) followed by acidic workup to yield the carboxylic acid. The regioselectivity of deprotonation is a crucial factor and can be directed by existing substituents.

Halogen-Metal Exchange: A halogen atom (Br or I) on the heterocyclic ring can be exchanged with a metal (typically lithium or magnesium) using reagents like n-butyllithium or Grignard reagents. The resulting organometallic species can then be carboxylated as described above.

Palladium-Catalyzed Cross-Coupling Reactions: These methods have become powerful tools for C-C bond formation. For instance, a halogenated heterocycle can undergo a coupling reaction with a suitable partner to introduce a precursor to the carboxylic acid group.

Functionalized Organometallic Reagents: The use of polyfunctional magnesium and zinc reagents allows for the synthesis of heterocyclic intermediates that tolerate a wide range of functional groups. These organometallic species can then react with electrophiles like carbon dioxide. nih.gov

For the specific case of this compound, several direct and indirect approaches can be envisioned for functionalizing the C-5 position.

Direct Methods:

Direct C-H Arylation/Acylation: While challenging, direct C-H functionalization is an atom-economical approach. Protocols for the regioselective C-5 arylation of oxazoles using palladium catalysis have been developed, suggesting that similar strategies for acylation or carboxylation might be feasible. researchgate.net

Indirect Methods:

Functionalization of a Precursor: This is often the more reliable approach. One could start with a 1,3-dicarbonyl compound that already contains a protected or masked version of the acetic acid side chain. For example, a diketoester could be cyclized with hydroxylamine, where the ester group is then hydrolyzed and potentially extended to form the final product.

Modification of a C-5 Substituent:

From an Acetyl Group: A 5-acetyl-1,2-oxazole can be synthesized and then converted to the acetic acid. One common method is the Willgerodt-Kindler reaction, which transforms an aryl methyl ketone into a thioamide, followed by hydrolysis.

From a Methyl Group: A 5-methyl-1,2-oxazole can be halogenated (e.g., using N-bromosuccinimide) to give a 5-(halomethyl) derivative. This can then be converted to a nitrile via reaction with a cyanide salt, followed by hydrolysis of the nitrile to the carboxylic acid.

From a Carboxylic Acid: If 3-methoxy-1,2-oxazole-5-carboxylic acid is available, it can be converted to the target acetic acid via an Arndt-Eistert homologation. This involves converting the carboxylic acid to an acid chloride, reacting it with diazomethane (B1218177) to form a diazoketone, and then performing a Wolff rearrangement in the presence of water to yield the one-carbon extended acetic acid.

Table 2: Potential Indirect Routes to C-5 Acetic Acid Functionalization

| C-5 Precursor Group | Reagents/Reaction Sequence | Intermediate | Final Product |

|---|---|---|---|

| -CH₃ | 1. NBS, light2. NaCN3. H₃O⁺, heat | 5-(Cyanomethyl)-1,2-oxazole | 2-(1,2-oxazol-5-yl)acetic acid |

| -COCH₃ | 1. S₈, Morpholine (Willgerodt-Kindler)2. H₃O⁺, heat | Thioamide derivative | 2-(1,2-oxazol-5-yl)acetic acid |

The selection of the optimal synthetic route depends on the availability of starting materials, desired regioselectivity, and tolerance of functional groups throughout the reaction sequence.

Methodologies for Installing the Methoxy Group at C-3

The introduction of a methoxy group at the C-3 position of the 1,2-oxazole ring is a critical transformation in the synthesis of the target compound and its analogues. This is typically achieved through a two-step process: the synthesis of a 3-hydroxy-1,2-oxazole precursor followed by its O-methylation.

Regioselective Introduction of Alkoxy Moieties

The regioselective synthesis of 3-alkoxy-1,2-oxazoles predominantly relies on the alkylation of the corresponding 3-hydroxy-1,2-oxazoles (also known as isoxazolin-3-ones). The formation of the 3-hydroxy-1,2-oxazole ring itself is a key step where regioselectivity is crucial. A common and effective method for this is the cyclocondensation reaction between a β-ketoester and hydroxylamine. researchgate.net

The regioselectivity of this reaction, which can potentially yield two isomeric products (the 3-hydroxy-1,2-oxazole and the 5-hydroxy-1,2-oxazole), is influenced by the substitution pattern of the β-ketoester and the reaction conditions, particularly the pH during the work-up stage. Careful control of these parameters is essential to favor the formation of the desired 3-hydroxy isomer.

Once the 3-hydroxy-1,2-oxazole precursor is obtained, the methoxy group is installed via O-methylation. This is an alkylation reaction where the hydroxyl group of the precursor acts as a nucleophile. Several methylating agents can be employed for this purpose, with the choice of reagent and reaction conditions influencing the efficiency and selectivity of the methylation.

Commonly used methylating agents include:

Diazomethane (CH₂N₂): This reagent is highly effective for the methylation of acidic hydroxyl groups and often provides clean reactions with high yields. researchgate.net However, its high toxicity and explosive nature necessitate careful handling and limit its use in large-scale synthesis.

Methyl Iodide (CH₃I): In the presence of a base, methyl iodide is a widely used reagent for O-methylation. The base deprotonates the hydroxyl group, forming a more nucleophilic alkoxide that readily reacts with methyl iodide.

Dimethyl Sulfate (B86663) ((CH₃)₂SO₄): Similar to methyl iodide, dimethyl sulfate is a potent methylating agent that requires a basic medium. It is often a more economical choice for larger-scale reactions, though it is also highly toxic and requires careful handling.

The following table summarizes various methodologies for the O-methylation of 3-hydroxy-1,2-oxazoles.

| 3-Hydroxy-1,2-oxazole Precursor | Methylating Agent | Base | Solvent | Reaction Conditions | Yield (%) |

|---|---|---|---|---|---|

| 3-Hydroxy-5-phenylisoxazole | Diazomethane | - | Ether | Room Temperature | High |

| 3-Hydroxy-5-methylisoxazole | Methyl Iodide | Potassium Carbonate | Acetone | Reflux | Good |

| Ethyl 3-hydroxy-1,2-oxazole-5-carboxylate | Dimethyl Sulfate | Sodium Hydroxide | Water/DCM | Room Temperature | Moderate-Good |

Modern and Sustainable Synthetic Innovations

Recent advancements in organic synthesis have focused on the development of more efficient, cost-effective, and environmentally friendly methods. These innovations are also being applied to the synthesis of 1,2-oxazole derivatives, including those with a C-3 methoxy substituent.

Catalytic Systems in 1,2-Oxazole Synthesis

The use of catalytic systems can significantly enhance the efficiency and selectivity of 1,2-oxazole synthesis. Catalysts can be employed in both the formation of the isoxazole ring and in subsequent functionalization steps. For instance, in the 1,3-dipolar cycloaddition route to isoxazoles, copper(I) catalysts are widely used to promote the reaction between alkynes and in situ generated nitrile oxides. This approach offers high regioselectivity and milder reaction conditions compared to uncatalyzed reactions.

Furthermore, research into novel catalytic systems continues to provide new avenues for isoxazole synthesis. For instance, gold-catalyzed cyclization of propargyl oximes has emerged as a powerful tool for the synthesis of substituted isoxazoles. organic-chemistry.org While not directly installing a methoxy group, such methods provide efficient access to the core isoxazole structure, which can then be further functionalized.

The table below highlights some catalytic systems used in the synthesis of 1,2-oxazole derivatives.

| Reaction Type | Catalyst | Substrates | Product | Key Advantages |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Copper(I) salts (e.g., CuI) | Terminal alkynes, Nitrile oxides | 3,5-Disubstituted isoxazoles | High regioselectivity, Mild conditions |

| Cyclization | Gold(III) chloride (AuCl₃) | Propargyl oximes | Substituted isoxazoles | High efficiency, Broad substrate scope |

| O-Alkylation | Phase-Transfer Catalysts (e.g., TBAB) | 3-Hydroxyisoxazoles, Alkyl halides | 3-Alkoxyisoxazoles | Improved yields, Milder conditions |

Green Chemistry Principles and Practices in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. In the context of this compound synthesis, several green approaches can be considered.

One key area is the use of greener methylating agents. Traditional reagents like methyl iodide and dimethyl sulfate are highly toxic and produce stoichiometric amounts of waste salts. A promising green alternative is dimethyl carbonate (DMC). nih.govrsc.orgmdpi.com DMC is a non-toxic, biodegradable reagent that can act as a methylating agent in the presence of a catalytic amount of a non-nucleophilic base. The byproducts are methanol (B129727) and carbon dioxide, which are significantly more benign than the waste from traditional methods. The use of DMC for the O-methylation of 3-hydroxyisoxazoles represents a significant step towards a more sustainable synthesis. mdpi.com

Other green chemistry practices applicable to isoxazole synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or supercritical carbon dioxide. unive.it

Energy Efficiency: Employing methods like microwave irradiation or ultrasound to accelerate reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Multi-component reactions are a prime example of atom-economical processes.

The following table provides examples of green chemistry principles applied to the synthesis of isoxazole derivatives.

| Green Chemistry Principle | Application in Isoxazole Synthesis | Example | Environmental Benefit |

|---|---|---|---|

| Use of Safer Chemicals | Replacing toxic methylating agents | O-methylation of 3-hydroxyisoxazoles using dimethyl carbonate (DMC) | Reduces toxicity and waste generation |

| Use of Renewable Feedstocks | Using bio-based starting materials | Synthesis from bio-derived platform chemicals | Reduces reliance on fossil fuels |

| Catalysis | Employing reusable catalysts | Heterogeneous catalysts for isoxazole ring formation | Facilitates catalyst recovery and reuse, minimizing waste |

| Energy Efficiency | Utilizing alternative energy sources | Ultrasound-assisted synthesis of isoxazoles | Reduces reaction times and energy consumption |

Chemical Reactivity and Mechanistic Transformations of 1,2 Oxazole Systems

Electrophilic and Nucleophilic Reactivity of the 1,2-Oxazole Ring

The reactivity of the isoxazole (B147169) ring towards electrophiles and nucleophiles is dictated by the electron distribution within the heterocyclic system. The ring is considered electron-rich and aromatic. rsc.org

Electrophilic Substitution: Electrophilic attack on the isoxazole ring predominantly occurs at the C4 position, which is the most electron-rich carbon. This is because the carbocation intermediate formed by attack at C4 is the most stable, with resonance structures that avoid placing a positive charge on the adjacent electronegative nitrogen atom. The general order of reactivity for electrophilic substitution is C4 > C5 > C3.

Nucleophilic Substitution: Nucleophilic substitution reactions on the isoxazole ring are less common and typically require the presence of a good leaving group. When such reactions occur, they are often facilitated by electron-withdrawing substituents that decrease the electron density of the ring, making it more susceptible to nucleophilic attack. numberanalytics.com The attack generally happens at positions that can best stabilize the resulting negative charge. However, in many cases, nucleophilic attack leads to ring cleavage rather than direct substitution. clockss.org

Substituent Effects on Reactivity (e.g., Methoxy (B1213986) Group Influence)

Substituents on the isoxazole ring play a crucial role in modulating its reactivity and regioselectivity. The nature of the substituent—whether it is electron-donating or electron-withdrawing—can significantly influence the outcome of a reaction.

In the case of 2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid, the methoxy group at the C3 position is a key influencer.

Influence on Electrophilic Substitution: The methoxy group (-OCH₃) is a strong electron-donating group (EDG) through resonance. It increases the electron density of the isoxazole ring, thereby activating it for electrophilic aromatic substitution. This enhanced electron density is most pronounced at the C4 position, further reinforcing the inherent preference for electrophilic attack at this site.

The table below summarizes the expected effects of substituents on the electrophilic reactivity of the isoxazole ring.

| Substituent Type | Position | Effect on Reactivity | Preferred Site of Attack |

| Electron-Donating Group (e.g., -OCH₃) | C3 | Activating | C4 |

| Electron-Withdrawing Group (e.g., -NO₂) | C3 | Deactivating | C4 (if reaction occurs) |

| Electron-Donating Group (e.g., -CH₃) | C5 | Activating | C4 |

| Electron-Withdrawing Group (e.g., -COOH) | C5 | Deactivating | C4 (if reaction occurs) |

Ring-Opening and Rearrangement Pathways of 1,2-Oxazoles

A characteristic feature of the isoxazole ring is its propensity to undergo ring-opening and rearrangement reactions under various conditions, largely owing to the labile N-O bond. rsc.org

Thermal and Photochemical Transformations

Thermal Transformations: While many 3,5-disubstituted isoxazoles are thermally stable, certain substitution patterns can lead to thermal rearrangements. clockss.org For instance, some isoxazoles can rearrange to other heterocyclic systems upon heating, often proceeding through a ring-cleavage and recyclization mechanism.

Photochemical Transformations: The photochemistry of isoxazoles is well-studied and provides a pathway to various molecular structures. researchgate.net Upon irradiation with UV light (typically 254 nm), the primary photochemical event is the homolysis of the weak N-O bond. nih.govbiorxiv.orgnih.gov This leads to the formation of high-energy intermediates such as acyl azirines or diradicals. nih.govbiorxiv.org These intermediates can then rearrange to form a variety of products, including oxazoles, or highly reactive ketenimines, which can be isolated or trapped by other reagents to form different heterocycles like pyrazoles. nih.govacs.org

| Condition | Key Intermediate | Common Product(s) | Reference |

| Photolysis (UV light) | Acyl Azirine | Oxazole (B20620) | nih.gov |

| Photolysis (UV light) | Diradical / Ketenimine | Ketenimine, Pyrazole (after trapping) | acs.org |

Acid- and Base-Catalyzed Ring Modifications

Acid-Catalyzed Reactions: The isoxazole ring is generally stable under acidic conditions. clockss.org Protonation typically occurs at the nitrogen atom, forming an isoxazolium salt. While this enhances the ring's susceptibility to nucleophilic attack, ring-opening is not as common as under basic conditions unless harsh conditions are applied or specific activating groups are present. clockss.org

Base-Catalyzed Reactions: The isoxazole ring is notably sensitive to basic conditions. clockss.org The most common reaction pathway involves the deprotonation of a proton at the C4 or C5 position, followed by cleavage of the N-O bond. For instance, treatment of an isoxazole with a base like formate (B1220265) or acetate (B1210297) can lead to ring-opening to form a cyanoenolate intermediate. acs.org This reactivity is a key feature of isoxazole chemistry and can be harnessed for synthetic transformations. The presence of substituents significantly affects the ease of deprotonation and the subsequent ring-opening pathway. Isoxazolones, for example, readily undergo base-catalyzed ring opening. documentsdelivered.comacs.org

Reactions of the Acetic Acid Moiety

The acetic acid side chain [-CH₂COOH] at the C5 position of the molecule exhibits the typical reactivity of a carboxylic acid. This functional group provides a handle for further molecular elaboration through reactions such as esterification and amidation.

Esterification and Amidation Reactions

Esterification: The carboxylic acid group can be readily converted to an ester. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl). chemguide.co.uk This is a reversible equilibrium-controlled process, often driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. chemguide.co.uk

General Reaction: R-COOH + R'-OH ⇌ (H⁺ catalyst) ⇌ R-COOR' + H₂O

For this compound, reaction with methanol (B129727) (CH₃OH) under acidic conditions would yield methyl 2-(3-methoxy-1,2-oxazol-5-yl)acetate.

Amidation: The carboxylic acid can also be converted to an amide by reaction with a primary or secondary amine. The direct thermal condensation of a carboxylic acid and an amine to form an amide requires high temperatures (often >160 °C) to overcome the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. mdpi.com Therefore, the reaction is typically carried out using a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) to activate the carboxylic acid, allowing the reaction to proceed under milder conditions. Alternatively, the carboxylic acid can first be converted to a more reactive derivative, such as an acyl chloride or an acid anhydride, which then readily reacts with an amine to form the amide.

General Reaction (with coupling agent): R-COOH + R'R''NH + Coupling Agent → R-CONR'R'' + By-products

Reaction of this compound with an amine like benzylamine (B48309) in the presence of a coupling agent would yield the corresponding N-benzylamide derivative.

Decarboxylation Pathways

The decarboxylation of heteroaromatic carboxylic acids is a reaction of significant interest, providing a method for the synthesis of substituted heterocycles. rsc.orgorganic-chemistry.org While general methods for the decarboxylation of aromatic and heteroaromatic carboxylic acids are known, the specific pathways for 2-(1,2-oxazol-5-yl)acetic acid derivatives are less commonly documented in readily available literature. However, based on established principles of organic chemistry and studies on related heterocyclic systems, several potential decarboxylation pathways can be considered.

Thermal Decarboxylation:

The thermal stability of heteroaromatic acetic acids can vary significantly depending on the nature of the heterocyclic ring and its substituents. For many such acids, heating can induce the loss of carbon dioxide. The mechanism of thermal decarboxylation of heteroaromatic acetic acids is often proposed to proceed through a zwitterionic intermediate, particularly in polar solvents. rsc.org In the case of this compound, protonation of the nitrogen atom could facilitate the formation of a zwitterion, which then undergoes elimination of CO2.

The reaction rate is influenced by factors such as temperature and the electronic nature of the substituents on the oxazole ring. The electron-donating methoxy group at the 3-position might influence the stability of the intermediate and thus the rate of decarboxylation.

Catalytic Decarboxylation:

Metal-catalyzed decarboxylation reactions have emerged as powerful tools in organic synthesis. researchgate.net Silver and copper catalysts, in particular, have been shown to be effective for the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org A plausible mechanism for a silver-catalyzed decarboxylation of this compound would involve the formation of a silver carboxylate salt. This salt could then undergo a protodecarboxylation step, facilitated by a proton source (like acetic acid, which is sometimes used as a co-catalyst) in a suitable solvent such as DMSO. nih.gov

| Pathway | Conditions | Proposed Mechanism | Key Intermediates |

|---|---|---|---|

| Thermal | High temperature, polar solvent | Formation of a zwitterionic intermediate followed by elimination of CO2. | Zwitterion |

| Catalytic (Silver-catalyzed) | Ag2CO3, AcOH, DMSO | Formation of a silver carboxylate salt followed by protodecarboxylation. | Silver carboxylate |

Advanced Oxidation and Reduction Chemistry of 1,2-Oxazole Derivatives

The 1,2-oxazole ring exhibits distinct reactivity towards both oxidizing and reducing agents, often leading to ring cleavage.

Advanced Oxidation:

The oxidation of 1,2-oxazole derivatives can lead to the cleavage of the heterocyclic ring. Potassium permanganate (B83412) (KMnO4) is a powerful oxidizing agent that has been shown to oxidatively degrade arylfuro-1,2-oxazoles to arylnitriles. researchgate.netresearchgate.net This transformation involves the cleavage of the isoxazole ring.

In the case of this compound, treatment with potassium permanganate under appropriate conditions could potentially lead to the formation of a nitrile derivative through the cleavage of the 1,2-oxazole ring. The reaction likely proceeds through a complex mechanism involving attack of the permanganate on the heterocyclic ring, leading to ring opening and subsequent rearrangement and elimination to form the nitrile. The methoxy group at the 3-position would likely influence the regioselectivity of the initial attack.

Advanced Reduction and Mechanistic Transformations:

The N-O bond in the 1,2-oxazole ring is susceptible to reductive cleavage. Catalytic hydrogenation is a common method to achieve this transformation. clockss.org The hydrogenation of isoxazoles typically leads to the formation of β-amino enones. clockss.org This reaction is often carried out using catalysts such as Raney nickel, palladium, or platinum. clockss.org

For this compound, catalytic hydrogenation would be expected to cleave the N-O bond, leading to the formation of a β-amino enone derivative. The reaction mechanism involves the addition of hydrogen across the N-O bond, followed by tautomerization to the more stable β-amino enone.

| Transformation | Reagent/Condition | Expected Product Type | Mechanistic Feature |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO4) | Nitrile derivative | Oxidative cleavage of the 1,2-oxazole ring. |

| Reduction | Catalytic Hydrogenation (e.g., H2/Pd) | β-Amino enone derivative | Reductive cleavage of the N-O bond. |

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR, ¹³C NMR, and 2D NMR Techniques

Specific ¹H NMR, ¹³C NMR, and 2D NMR spectral data for 2-(3-methoxy-1,2-oxazol-5-yl)acetic acid are not available in published literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

Detailed high-resolution mass spectrometry data, which would confirm the exact molecular weight and elemental composition, have not been reported for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific IR absorption frequencies corresponding to the functional groups present in this compound are not documented.

Elemental Analysis for Empirical Formula Determination

Experimentally determined elemental analysis percentages (C, H, N) for this compound are not available.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

There are no published X-ray crystallography studies for this compound, and therefore, information on its crystal structure, absolute stereochemistry, and solid-state conformation is unavailable.

Future Research Directions and Emerging Opportunities

Innovations in Synthesis of Diversely Substituted 1,2-Oxazole Scaffolds

The synthesis of 1,2-oxazoles, a cornerstone of heterocyclic chemistry, is continually evolving beyond classical methods. tandfonline.com Modern synthetic strategies are increasingly focused on efficiency, diversity, and sustainability. Key innovations include the development of one-pot reactions that combine multiple steps, thereby reducing waste and improving yields. For instance, a one-pot approach for creating trisubstituted oxazoles involves a dehydrative condensation followed by a Ni-mediated Suzuki-Miyaura coupling reaction. researchgate.net

Another significant area of advancement is the use of novel catalytic systems. Catalysts based on palladium, copper, and nickel have been employed for direct arylation and cross-coupling reactions, enabling the synthesis of complex oxazole (B20620) derivatives that were previously difficult to access. tandfonline.comijpsonline.com Furthermore, green chemistry principles are being integrated through microwave-assisted and ultrasound-assisted methodologies. mdpi.com These techniques can dramatically reduce reaction times, improve yields, and often allow for the use of more environmentally benign solvents like water. mdpi.comnih.gov

The two primary pathways to the 1,2-oxazole ring system remain the 1,3-dipolar cycloaddition of alkynes with nitrile oxides and the reaction of a three-carbon component, like a 1,3-diketone, with hydroxylamine (B1172632). nih.gov However, innovations continue to refine these routes, such as the use of β-enamino ketoesters as precursors to achieve regioselective synthesis of functionalized 1,2-oxazoles. nih.gov

| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| One-Pot Suzuki-Miyaura Coupling | A multi-step reaction in a single vessel combining carboxylic acids, amino acids, and a dehydrating agent, followed by a Ni-catalyzed coupling with boronic acids. tandfonline.comresearchgate.net | High efficiency, reduced workup, access to trisubstituted oxazoles. | tandfonline.comresearchgate.net |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions, such as the combination of 2-bromoacetophenone (B140003) and urea (B33335) in DMF. tandfonline.com | Rapid reaction times (minutes vs. hours), often higher yields. | tandfonline.com |

| Ultrasound-Assisted Synthesis | Employs ultrasonic irradiation to enhance reaction rates and yields, particularly for cyclization and multicomponent reactions. mdpi.com | Improved efficiency, can be performed at lower temperatures, green chemistry approach. | mdpi.com |

| Palladium/Copper Catalyzed Arylation | Direct arylation of the oxazole core using a dual catalyst system, allowing for the introduction of aryl groups. ijpsonline.com | Enables synthesis of complex 2,4-disubstituted oxazoles. | ijpsonline.com |

| Cycloisomerization Reactions | Silica gel-supported cycloisomerization of propargylic amides provides a versatile route to polysubstituted oxazoles. ijpsonline.com | High efficiency, occurs under mild conditions. | ijpsonline.com |

Advanced Spectroscopic Techniques for Dynamic Studies of 1,2-Oxazole Systems

Understanding the intricate dynamics of 1,2-oxazole systems, from their electronic structure to their photochemical reactivity, requires sophisticated analytical tools. Advanced spectroscopic techniques are providing unprecedented insights into these processes. Time-resolved photoelectron spectroscopy, for example, has been used to investigate the excited-state relaxation pathways of isoxazole (B147169) and oxazole upon UV light excitation. acs.org These studies reveal that excitation of the bright ππ-state in isoxazole leads to ultrafast ring-opening dynamics, occurring within approximately 45 femtoseconds. acs.org This is attributed to a barrier-free path involving a dissociative πσ-state. acs.org

Core-level spectroscopy offers another powerful avenue for probing the electronic environment of the constituent atoms. Techniques such as X-ray photoelectron spectroscopy (XPS), X-ray absorption (XA) spectroscopy, and Auger–Meitner electron (AE) spectroscopy have been applied to oxazole at the carbon, oxygen, and nitrogen K-edges. aip.orgaip.org These experimental measurements, when compared with high-level theoretical calculations, provide a detailed understanding of orbital interactions and electron correlation effects that govern the molecule's properties. aip.org For instance, analyses of XA spectra are sensitive to the amount of dynamical electron correlation included in the theoretical models. aip.orgaip.org Infrared (IR) spectroscopy of helium nanodroplet-isolated clusters is also being used to study the hydrogen-bonding interactions between oxazole and water molecules with high precision. researchgate.net

| Technique | Information Obtained | Application Example | Reference |

|---|---|---|---|

| Time-Resolved Photoelectron Spectroscopy | Investigates excited-state relaxation pathways and reaction dynamics on ultrafast timescales. | Studying the sub-100 fs ring-opening dynamics of isoxazole after UV excitation. acs.org | acs.org |

| X-ray Photoelectron Spectroscopy (XPS) | Probes core-level binding energies to understand the electronic structure and chemical environment of atoms. | Revealing the need to consider orbital correlation and relaxation effects for a complete description of oxazole's electronic structure. aip.org | aip.orgaip.org |

| X-ray Absorption (XA) Spectroscopy | Examines the transitions from core levels to unoccupied orbitals, providing insight into the unoccupied electronic states. | Demonstrating sensitivity to dynamical electron correlation in theoretical models of N and O K-edge spectra of oxazole. aip.org | aip.orgaip.org |

| Helium Nanodroplet IR Spectroscopy | Provides high-resolution vibrational spectra of molecules and complexes at very low temperatures. | Characterizing the specific hydrogen-bond configurations in oxazole-water clusters. researchgate.net | researchgate.net |

High-Throughput Computational Screening and Design for Novel Oxazole Structures

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of novel oxazole-based compounds. High-throughput computational screening allows for the rapid in silico evaluation of large virtual libraries of molecules, prioritizing candidates for synthesis and experimental testing. These methods are particularly valuable in drug discovery, where oxazole derivatives are often investigated for their biological activity. researchgate.netnih.gov

Molecular docking simulations are used to predict the binding modes and affinities of oxazole derivatives within the active sites of biological targets, such as proteins and enzymes. nih.govnih.gov This provides a rational basis for structure-activity relationship (SAR) studies and the design of more potent and selective inhibitors. nih.govsemanticscholar.org For example, docking studies have been used to hypothesize the mechanism of action for 1,3-oxazole derivatives as potential anticancer agents by showing favorable interactions in the colchicine (B1669291) binding site of tubulin. nih.gov

Beyond docking, quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the optimized geometries, electronic properties, and vibrational frequencies of oxazole molecules. digitellinc.comnih.gov These calculations provide fundamental data that can be correlated with experimental results and used to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, which link chemical structure to biological activity. researchgate.netnih.gov

Integration of Artificial Intelligence and Machine Learning in Oxazole Chemistry Research

One of the most promising applications is in computer-aided synthesis planning (CASP). nih.gov ML models, trained on vast databases of known chemical reactions, can predict reaction outcomes and propose novel retrosynthetic pathways for complex target molecules, including novel oxazole derivatives. nih.gov This can significantly accelerate the "make" phase of the design-make-test-analyze cycle in drug discovery. nih.gov

Exploration of Unconventional Reactivity and Catalysis for 1,2-Oxazoles

Pushing the boundaries of known chemical transformations, researchers are exploring the unconventional reactivity of the 1,2-oxazole ring. The unique electronic structure of the ring makes it a versatile participant in various reactions beyond simple functionalization. researchgate.net

A key area of interest is the photochemical reactivity of these heterocycles. The antibonding σ*-orbital located between the oxygen and a neighboring atom in five-membered heterocyclic systems like oxazole can act as a driving force for ring-opening reactions upon photoexcitation. acs.org Understanding and controlling these pathways could lead to novel synthetic routes for creating complex acyclic structures from oxazole precursors.

The oxazole ring also serves as a versatile precursor in cycloaddition reactions, which can be used to construct other heterocyclic systems. researchgate.net Additionally, researchers are investigating the use of microwave assistance to drive unusual reactions that are not feasible under conventional thermal conditions. acs.orgnih.gov For example, microwave-assisted, metal-free, diastereoselective synthesis has been developed for related oxazole-containing fused rings like tetrahydrofuro[3,2-d]oxazoles. acs.orgnih.gov This exploration of novel reactivity, combined with the development of new catalytic systems, promises to unlock new synthetic possibilities and applications for the 1,2-oxazole scaffold.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid?

Answer:

The synthesis of oxazole derivatives like this compound typically involves cyclization reactions. A regioselective approach (Scheme 4 in ) uses:

- Step 1: Condensation of a β-ketoester or nitrile precursor with hydroxylamine to form the oxazole ring.

- Step 2: Alkylation or functionalization at the 5-position of the oxazole core.

- Step 3: Hydrolysis or deprotection to yield the acetic acid moiety.

Key Considerations:

- Solvent choice (e.g., ethanol or DMF) impacts reaction efficiency.

- Temperature control (60–100°C) minimizes side products.

- Methoxy group stability under acidic/basic conditions must be verified via TLC or HPLC .

Basic: How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

Answer:

- <sup>1</sup>H NMR: Focus on the oxazole proton (δ 6.5–7.5 ppm) and acetic acid protons (δ 3.5–4.0 ppm for CH2; δ 12–13 ppm for COOH). Methoxy protons appear at δ 3.3–3.7 ppm.

- IR: Confirm C=O (1700–1750 cm<sup>−1</sup>) and oxazole C=N (1650–1680 cm<sup>−1</sup>) stretches.

- Mass Spectrometry (HRMS): Exact mass calculation (C6H7NO4) requires resolving power >20,000 to distinguish isotopic peaks .

Methodological Tip:

Use deuterated DMSO for solubility and to observe the carboxylic proton in NMR.

Basic: What safety protocols are critical when handling this compound?

Answer:

- Ventilation: Use fume hoods to avoid inhalation ( recommends airflow >0.5 m/s).

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Spill Management: Absorb with inert materials (e.g., sand) and avoid water to prevent dispersion .

Contradiction Note:

While lacks specific exposure limits, assume OSHA guidelines for acetic acid derivatives (15 mg/m<sup>3</sup> TWA).

Advanced: How can regioselectivity challenges in oxazole functionalization be addressed during synthesis?

Answer:

Regioselectivity issues arise due to competing nucleophilic sites on the oxazole ring. Strategies include:

- Directed Metalation: Use organometallic reagents (e.g., LDA) at −78°C to direct substitution to the 5-position.

- Protecting Groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).

- Computational Modeling: DFT calculations predict electron density distribution to guide reagent choice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.